molecular formula C26H34O7 B049905 2'-O-Methylperlatolic acid CAS No. 38968-07-9

2'-O-Methylperlatolic acid

Cat. No.: B049905
CAS No.: 38968-07-9
M. Wt: 458.5 g/mol
InChI Key: BSTCIRYEMDTNQT-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylperlatolic acid involves the extraction from lichen species such as Pertusaria tuberculifera. The process typically includes multiple extraction steps using solvents like benzene, followed by hydrolysis with concentrated sulfuric acid. Thin-layer chromatography is then used to isolate and identify the compound .

Industrial Production Methods: Industrial production methods for 2’-O-Methylperlatolic acid are not well-documented, likely due to its specific extraction from natural sources. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylperlatolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Concentrated sulfuric acid is typically used for hydrolysis reactions.

Major Products: The major products formed from the hydrolysis of 2’-O-Methylperlatolic acid include the A-ring unit of planaic acid and other related compounds .

Comparison with Similar Compounds

  • Perlatolic acid
  • Stenosporic acid
  • Confluentic acid

Comparison: 2’-O-Methylperlatolic acid is unique due to its specific extraction from Pertusaria parasommerfeltii and its potent monoamine oxidase B inhibitory activity. While similar compounds like perlatolic acid, stenosporic acid, and confluentic acid also occur in the genus Pertusaria, 2’-O-Methylperlatolic acid stands out for its significant role in enhancing insulin-regulated blood glucose-lowering effects .

Properties

IUPAC Name

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTCIRYEMDTNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192259
Record name 2'-O-Methylperlatolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38968-07-9
Record name 2'-O-Methylperlatolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methylperlatolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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